REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].[F:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[F:17])[N:13]=[CH:12][N:11]=[C:10]2O.C(N(CC)CC)C>>[Cl:3][C:10]1[C:9]2[C:14](=[CH:15][C:16]([F:17])=[C:7]([F:6])[CH:8]=2)[N:13]=[CH:12][N:11]=1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
910 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(=NC=NC2=CC1F)O
|
Name
|
|
Quantity
|
700 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting sludge was triturated with EtOAc (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
the combined decanted org layers
|
Type
|
CUSTOM
|
Details
|
were flushed through a plug of silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.35 mmol | |
AMOUNT: MASS | 870 mg | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |